molecular formula C11H20N2O2 B2377458 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime CAS No. 672950-75-3

1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime

Cat. No. B2377458
CAS RN: 672950-75-3
M. Wt: 212.293
InChI Key: XAMGXADFOPMDBC-UHFFFAOYSA-N
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Description

1-Acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime (TMTHP) is an organic compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects and has been used in many laboratory experiments.

Scientific Research Applications

  • Synthesis and Evaluation of Analgesic and Anti-inflammatory Properties
    Research has been conducted on the synthesis of new 4(1H)-pyridinone derivatives, including those structurally similar to 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, for potential analgesic and anti-inflammatory applications. These compounds have shown comparable effectiveness to aspirin and indomethacin in preclinical models (Oztürk et al., 2001).

  • Application in Oxidative Conversion Processes
    Derivatives of 4(1H)-pyridinone, like 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, have been used as oxidants in the conversion of hemiacetals to lactones, particularly in the transformation of 1-O unprotected sugars to their corresponding aldonolactones, demonstrating high yields under basic conditions (Merbouh et al., 2001).

  • Pharmacokinetic Modeling for Countermeasure Development
    Structurally related compounds to 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime have been the subject of pharmacokinetic modeling, specifically for developing countermeasures against chemical warfare nerve agents. This involves the study of kinetic data and the development of physiologically based pharmacokinetic models to optimize dosing regimens for therapeutic efficacy (Sterner et al., 2013).

  • Chemical Transformations and Directing Group Functions in Organic Synthesis
    O-acetyl oximes, including those similar to the mentioned compound, have been utilized as directing groups in Pd-catalyzed C-H functionalization reactions. These functionalizations have facilitated the synthesis of ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles, showcasing their versatility in organic synthesis (Neufeldt & Sanford, 2010).

  • Role in Enzymic Transacetylation Models
    Studies have shown that oximes react with thioesters, suggesting a potential role in interfering with acetylcholine synthesis, a key process in neurotransmission. This finding is crucial in understanding the therapeutic effect of oximes in anticholinesterase poisoning treatment (O'neill et al., 1961).

  • Suzuki Coupling Reaction in Ligand Synthesis
    Derivatives of pyridine oxime, structurally related to 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, have been synthesized and employed as ligands in palladium catalysis, particularly in Suzuki cross-coupling reactions. This highlights their potential as efficient precatalysts in organic synthesis (Zhou et al., 2009).

  • Development of Uncharged Reactivators for Acetylcholinesterase
    Research into phenyltetrahydroisoquinoline-pyridinaldoxime conjugates has explored their efficiency as uncharged reactivators of acetylcholinesterase inhibited by nerve agents. These studies are crucial for developing antidotes against organophosphate poisoning (Mercey et al., 2012).

  • Pharmacokinetics of Oxime Reactivators in Organophosphate Poisoning
    Novel oxime reactivators, similar to 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, have been studied for their pharmacokinetic properties as antidotes to organophosphate poisoning. Research includes their absorption, distribution, metabolism, and elimination, which is pivotal in optimizing therapeutic strategies (Váňová et al., 2021).

properties

IUPAC Name

1-(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8(14)13-10(2,3)6-9(12-15)7-11(13,4)5/h15H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMGXADFOPMDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=NO)CC1(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime

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